molecular formula C13H21N3O2 B2942678 2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide CAS No. 1448059-83-3

2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide

Cat. No. B2942678
CAS RN: 1448059-83-3
M. Wt: 251.33
InChI Key: YNPMJUUGDIPEKC-UHFFFAOYSA-N
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Description

“2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of similar compounds involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters . They were treated with hydrazine hydrate in ethanol under reflux to give compounds .


Molecular Structure Analysis

The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .


Chemical Reactions Analysis

The mechanism of the second step in the synthesis was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .

Scientific Research Applications

Radiosynthesis and Environmental Studies

Chloroacetamide herbicides, such as acetochlor, and their safeners have been subjects of study for their metabolism and mode of action through radiosynthesis techniques. These studies are crucial for understanding the environmental fate and behavior of such compounds. For instance, [phenyl-4-3H]acetochlor, a chloroacetamide herbicide, was synthesized at high specific activity, facilitating studies on its metabolism and environmental persistence (Latli & Casida, 1995).

Metabolism in Liver Microsomes

Comparative studies on the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes have highlighted their carcinogenic potential. Such research helps in understanding the metabolic pathways and potential human health risks associated with exposure to these compounds (Coleman et al., 2000).

Coordination Chemistry and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the development of novel Co(II) and Cu(II) coordination complexes. These studies not only expand our understanding of coordination chemistry but also explore the antioxidant properties of these compounds, potentially leading to applications in pharmaceuticals and materials science (Chkirate et al., 2019).

Herbicide Efficacy and Environmental Impact

The behavior of chloroacetamide herbicides, such as acetochlor and metolachlor, in agricultural settings has been thoroughly investigated. Studies have focused on their soil reception, activity affected by agricultural residues, and irrigation practices, providing insights into optimizing agricultural practices while minimizing environmental impacts (Banks & Robinson, 1986).

Molecular Docking and Enzyme Inhibitory Activities

The synthesis and evaluation of triazole analogues, including acetamide derivatives, for their enzyme inhibitory activities, illustrate the potential pharmaceutical applications of such compounds. Through molecular docking studies, these compounds have been identified as potent inhibitors against various enzymes, highlighting their therapeutic potential (Virk et al., 2018).

properties

IUPAC Name

2-ethoxy-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-3-18-9-13(17)14-8-11-10-6-4-5-7-12(10)16(2)15-11/h3-9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPMJUUGDIPEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1=NN(C2=C1CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide

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